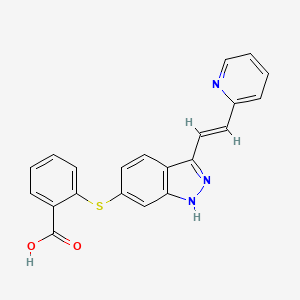
Axitinib Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib Acid is a derivative of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. By inhibiting these receptors, this compound plays a crucial role in blocking angiogenesis, tumor growth, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Axitinib Acid involves several steps. One common method starts with 6-halo-1H-indole as a raw material. This compound undergoes an oxidation rearrangement reaction to form 6-halo-3-formyl-1H-indole. This intermediate then reacts with N-methyl-2-mercaptobenzamide through a Migita reaction to produce N-methyl-2-[(3-formyl-1H-6-yl)sulfur]benzamide. Finally, a Witting reaction with a ylide reagent yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-assisted grinding and slurry methods to improve the solubility and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Axitinib Acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxide and carboxylic acid metabolites.
Reduction: Not commonly reported for this compound.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Substitution: Conditions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions include glucuronide, sulfoxide, and carboxylic acid metabolites .
Scientific Research Applications
Axitinib Acid has a wide range of scientific research applications:
Mechanism of Action
Axitinib Acid exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, tumor growth, and metastasis. The compound’s high potency is attributed to its ability to bind effectively to these receptors, preventing the progression of cancer .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Vorolanib: A pan-VEGFR tyrosine kinase inhibitor with anti-angiogenic effects.
Uniqueness
Axitinib Acid is unique due to its high selectivity and potency in inhibiting VEGFRs. It is reported to be 50-450 times more potent than first-generation VEGFR inhibitors . Unlike some other inhibitors, this compound does not bind to melanin, which can be advantageous in certain therapeutic contexts .
Properties
Molecular Formula |
C21H15N3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C21H15N3O2S/c25-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(23-24-19(16)13-15)11-8-14-5-3-4-12-22-14/h1-13H,(H,23,24)(H,25,26)/b11-8+ |
InChI Key |
WYRJFXWWGDSVNU-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















